CC15009

Xanthine oxidoreductase Enzyme inhibition Hyperuricemia

CC15009 (CAS 2482713-67-5) is a novel small-molecule xanthine oxidoreductase (XOR) inhibitor with the molecular formula C20H21Cl2N5O2 and molecular weight 434.32 g/mol. It was identified through a drug discovery program at the Institute of Materia Medica, Chinese Academy of Medical Sciences & Peking Union Medical College, and characterized as a specific, competitive, and reversible XOR inhibitor.

Molecular Formula C20H21Cl2N5O2
Molecular Weight 434.3 g/mol
Cat. No. B15611998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC15009
Molecular FormulaC20H21Cl2N5O2
Molecular Weight434.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H21Cl2N5O2/c21-16-12-15(20-24-19(25-26-20)14-2-4-23-5-3-14)13-17(22)18(16)29-9-1-6-27-7-10-28-11-8-27/h2-5,12-13H,1,6-11H2,(H,24,25,26)
InChIKeyJCMZKDYDOAXPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CC15009 Procurement Guide: Potency, Safety Profile, and Differentiation from Allopurinol, Febuxostat, and Topiroxostat for Hyperuricemia Research


CC15009 (CAS 2482713-67-5) is a novel small-molecule xanthine oxidoreductase (XOR) inhibitor with the molecular formula C20H21Cl2N5O2 and molecular weight 434.32 g/mol [1]. It was identified through a drug discovery program at the Institute of Materia Medica, Chinese Academy of Medical Sciences & Peking Union Medical College, and characterized as a specific, competitive, and reversible XOR inhibitor [1]. CC15009 inhibits XOR-catalyzed uric acid synthesis with an in vitro IC50 of 0.237 nM, making it the most potent XOR inhibitor reported among currently available agents [1]. The compound also demonstrates antioxidant activity by inhibiting the oxidative isoform of XOR, thereby reducing reactive oxygen species (ROS) generation as a byproduct of uric acid synthesis [1]. CC15009 is protected by independent intellectual property rights and has been positioned as a drug candidate for hyperuricemia and gout [2].

Why CC15009 Cannot Be Substituted by Generic XOR Inhibitors: Evidence-Based Differentiation


XOR inhibitors are not interchangeable in research or clinical development due to profound differences in potency, inhibition mechanism, isoform selectivity, and safety profiles. Allopurinol, a purine-analog prodrug, requires metabolic conversion to oxypurinol and exhibits weak potency (IC50 ~2.9 μM) with a well-documented risk of life-threatening hypersensitivity syndrome (AHS) associated with the HLA-B*58:01 allele [1][2]. Febuxostat, though more potent (IC50 ~1.8 nM), carries an FDA black box warning for increased cardiovascular mortality demonstrated in the CARES trial, along with reported hERG channel inhibition [3]. Topiroxostat (IC50 5.3 nM) exhibits weak CYP3A4 inhibitory activity (18.6%) that may introduce drug-drug interaction liabilities . CC15009 was explicitly designed to address these limitations, achieving sub-nanomolar potency (0.237 nM), dual XO/XDH isoform inhibition, absence of cardiac ion channel inhibition at 30 μM, and clean genetic toxicology results in Mini-AMES testing [4]. These quantitative and qualitative differences preclude direct substitution within any rigorous experimental or preclinical development workflow.

CC15009 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Allopurinol, Febuxostat, and Topiroxostat


In Vitro XOR Inhibition Potency: CC15009 vs. Allopurinol, Febuxostat, and Topiroxostat

CC15009 inhibits XOR-catalyzed uric acid synthesis with an in vitro IC50 of 0.237 nM, representing the strongest XOR inhibitory activity reported among current XOR inhibitors [1]. This is approximately 7.6-fold more potent than febuxostat (IC50 = 1.8 nM) [2], approximately 22-fold more potent than topiroxostat (IC50 = 5.3 nM) , and approximately 12,000-fold more potent than allopurinol (IC50 = 2.9 μM) [2]. The difference is even larger when considering that allopurinol is a prodrug requiring metabolic conversion to oxypurinol for XOR inhibition, while CC15009 acts directly [1].

Xanthine oxidoreductase Enzyme inhibition Hyperuricemia

In Vivo Uric Acid-Lowering Efficacy: CC15009 Superiority over Allopurinol in Hyperuricemic Mouse Models

In two different XOR substrate-induced hyperuricemic mouse models, CC15009 demonstrated dose-dependent uric acid-lowering effects that were significantly superior to the current first-line drug allopurinol [1]. A separate technology transfer assessment notes that the in vivo uric acid-lowering effect of CC15009 is comparable to that of febuxostat [2]. Notably, while febuxostat achieves comparable in vivo efficacy, CC15009 achieves this without the cardiovascular safety liabilities associated with febuxostat (see Evidence Item 3). The in vivo effective dose of CC15009 starts at 1 mg/kg in XOR substrate-induced mouse models .

In vivo pharmacology Hyperuricemia model Uric acid reduction

Cardiovascular Safety: CC15009 Shows No Cardiac Ion Channel Inhibition vs. Febuxostat's Established Cardiovascular Risk

CC15009 was comprehensively evaluated for cardiac ion channel inhibition. At a concentration of 30 μM, CC15009 demonstrated no obvious inhibition of hERG, Nav1.5, or Cav1.2 channels, indicating a lower cardiovascular risk profile [1]. This safety finding was corroborated by CHO/hERG testing that revealed no cardiotoxicity [2]. In contrast, febuxostat carries an FDA-mandated warning based on the CARES trial, which demonstrated increased cardiovascular mortality and all-cause mortality compared to allopurinol in gout patients with established cardiovascular disease [3]. While allopurinol showed lower cardiovascular risk than febuxostat in CARES, it carries its own safety burden of hypersensitivity syndrome. CC15009 thus occupies a differentiated safety position not shared by either comparator [1].

Cardiovascular safety hERG channel Cardiac ion channels

Dual XO/XDH Isoform Inhibition: CC15009 Targets Both Xanthine Oxidase and Xanthine Dehydrogenase with Near-Equivalent Potency

CC15009 inhibits both functionally distinct isoforms of XOR: xanthine oxidase (XO, the oxidative isoform that produces ROS) and NAD+-dependent xanthine dehydrogenase (XDH, the reductive isoform). In liver tissue, CC15009 inhibits XO with an IC50 of 1.9 nM and XDH with an IC50 of 1.06 nM, demonstrating near-equivalent potency against both isoforms (ratio XO/XDH ≈ 1.8) . This dual inhibition profile is functionally significant: by inhibiting the XO isoform, CC15009 reduces ROS generation as a byproduct of uric acid synthesis, providing antioxidant activity [1]. In contrast, allopurinol (via its metabolite oxypurinol) shows reduced efficacy against the XDH isoform, and febuxostat's isoform selectivity profile is less well-characterized at equivalent concentrations [2]. The balanced dual inhibition of CC15009 may contribute to its superior in vivo efficacy by more completely blocking uric acid production regardless of the XOR isoform ratio in different tissues.

Xanthine oxidase Xanthine dehydrogenase Isoform selectivity

Mechanism of Action: CC15009 as a Competitive, Reversible XOR Inhibitor with Direct Target Binding Confirmed by SPR

CC15009 was confirmed as a competitive and reversible XOR inhibitor through detailed mechanistic studies. Direct binding of CC15009 to XOR was demonstrated by surface plasmon resonance (SPR) analysis, and molecular docking studies provided structural evidence for the binding interaction [1]. The competitive inhibition mode means CC15009 directly competes with xanthine/hypoxanthine substrates at the active site, distinguishing it from febuxostat, which exhibits mixed-type (non-competitive) inhibition with a Ki of 0.6-0.7 nM , and from allopurinol, which acts as a suicide substrate requiring metabolic conversion for irreversible inhibition [2]. Topiroxostat exhibits competitive-type inhibition (Ki = 5.7 nM) but with approximately 24-fold weaker binding affinity than CC15009's functional IC50 . The reversible nature of CC15009's inhibition further differentiates it from allopurinol's irreversible mechanism, which contributes to allopurinol's prolonged pharmacodynamic effect and hypersensitivity risk [2].

Surface plasmon resonance Competitive inhibition Target engagement

Genetic Toxicology and Acute/Subacute Safety: CC15009 Clean Profile vs. Allopurinol Hypersensitivity and Febuxostat Cardiovascular Warnings

CC15009 was subjected to a comprehensive preclinical safety evaluation. In the Mini-AMES test for mutagenicity, no significant abnormalities were detected, indicating a negative genotoxic potential [1]. Acute toxicity testing in mice (single-dose) and subacute toxicity testing in rats (repeat-dose) both revealed no significant toxicological abnormalities [1][2]. This clean safety profile contrasts sharply with allopurinol, which is associated with a potentially fatal hypersensitivity syndrome (AHS) that includes Stevens-Johnson syndrome and toxic epidermal necrolysis, occurring in approximately 0.4% of patients and strongly linked to the HLA-B*58:01 allele [3]. It also differentiates CC15009 from febuxostat, whose FDA label carries a boxed warning for cardiovascular death based on the CARES trial results [4]. The combination of negative Mini-AMES, clean acute/subacute toxicity, and absence of cardiac ion channel effects positions CC15009 as a safer starting point for preclinical development compared to the two most commonly used clinical XOR inhibitors.

Genetic toxicology Mini-AMES Preclinical safety

Optimal Research and Procurement Scenarios for CC15009 Based on Differentiated Evidence


Hyperuricemia and Gout Drug Discovery: High-Potency XOR Inhibition for In Vitro and In Vivo Efficacy Studies

CC15009 is ideally suited as a lead compound or reference standard in hyperuricemia and gout drug discovery programs. Its sub-nanomolar potency (IC50 = 0.237 nM) enables maximal XOR inhibition at low concentrations, conserving compound supply in large-scale screening campaigns [1]. The demonstrated in vivo superiority over allopurinol in two mechanistically distinct hyperuricemic mouse models (potassium oxonate and hypoxanthine-induced) makes CC15009 the preferred positive control for in vivo uric acid-lowering studies where allopurinol's weak potency and hypersensitivity confounders would compromise data interpretation [1][2]. For programs benchmarking novel XOR inhibitors, CC15009 provides a more relevant potency reference than allopurinol, reflecting the performance expected of modern, non-purine XOR inhibitors.

Cardiovascular Safety Pharmacology: XOR Inhibition Without Cardiac Ion Channel Liability

For research groups investigating the intersection of hyperuricemia, XOR biology, and cardiovascular disease, CC15009 eliminates the confounding variable of cardiac ion channel inhibition. Unlike febuxostat, which carries an FDA boxed warning for cardiovascular mortality and has been associated with arrhythmogenic potential, CC15009 demonstrates no inhibition of hERG, Nav1.5, or Cav1.2 channels at concentrations up to 30 μM [1][2]. This property is critical for in vivo cardiovascular pharmacology studies, ex vivo heart perfusion experiments, and any research where chronic XOR inhibition must be achieved without introducing cardiac repolarization abnormalities. CC15009 thus enables clean interrogation of XOR-dependent cardiovascular mechanisms without the safety baggage of febuxostat [1].

Oxidative Stress and ROS Biology: Dual XO/XDH Inhibition with Built-In Antioxidant Activity

CC15009's ability to inhibit the oxidative isoform of XOR (XO) while simultaneously blocking XDH makes it a unique tool for oxidative stress research. By inhibiting XO, CC15009 directly reduces the generation of reactive oxygen species (ROS) that are produced as byproducts of uric acid synthesis, providing an antioxidant effect that is mechanistically coupled to uric acid reduction [1]. This dual pharmacology is particularly relevant for studies exploring the role of XOR-derived ROS in conditions such as ischemia-reperfusion injury, endothelial dysfunction, diabetic nephropathy, and cardiovascular remodeling. Unlike allopurinol, which shows weak and variable antioxidant effects, CC15009 provides consistent, potent suppression of both uric acid production and concomitant ROS generation [1].

Preclinical Development Candidate Benchmarking: Clean Genetic Toxicology and Safety Package

For pharmaceutical development teams evaluating XOR inhibitors as clinical candidates, CC15009 serves as an excellent benchmark compound with a comprehensively characterized safety package. The negative Mini-AMES result eliminates mutagenicity concerns early in development [1]. Clean acute and subacute toxicity profiles in both mice and rats reduce the probability of unexpected organ toxicity findings in IND-enabling studies [1]. The absence of cardiac ion channel inhibition addresses the FDA's heightened scrutiny of cardiovascular safety for urate-lowering therapies following the CARES trial [2]. These properties make CC15009 a strategic procurement choice for CROs and biotech companies that require a development-stage XOR inhibitor with high efficacy and a de-risked safety profile as a comparator in their own drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC15009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.